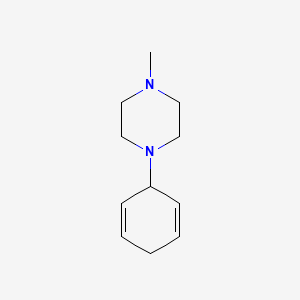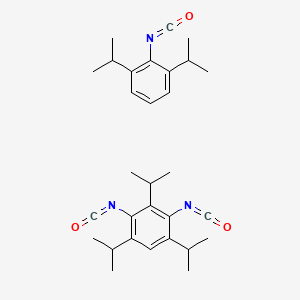
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is a complex chemical compound used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in the production of polymers and other materials. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene typically involves the reaction of benzene derivatives with isocyanate compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reaction to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction conditions is maintained. The use of advanced technologies and equipment ensures high yield and purity of the product. The process may also involve purification steps to remove any impurities and achieve the desired quality of the final product.
化学反应分析
Types of Reactions
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The isocyanate groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
科学研究应用
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
作用机制
The mechanism of action of this compound involves the reactivity of its isocyanate groups, which can form strong covalent bonds with other molecules. These interactions can lead to the formation of complex structures with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, reaction products with 2-isocyanato-1,3-bis(1-methylethyl)benzene
Uniqueness
Compared to similar compounds, 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is unique due to its specific polymer structure and the presence of multiple isocyanate groups. This gives it distinct reactivity and properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
103837-26-9 |
|---|---|
分子式 |
C30H39N3O3 |
分子量 |
489.66 |
IUPAC 名称 |
2,4-diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C17H22N2O2.C13H17NO/c1-10(2)13-7-14(11(3)4)17(19-9-21)15(12(5)6)16(13)18-8-20;1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h7,10-12H,1-6H3;5-7,9-10H,1-4H3 |
InChI 键 |
QRVDMPWQMPXKJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O.CC(C)C1=CC(=C(C(=C1N=C=O)C(C)C)N=C=O)C(C)C |
同义词 |
Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, polymer with 2-isocyanato-1,3-bis(1-methylethyl)benzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B566341.png)
![[(4S,5S,8S,9S,12R,18R)-6,12-dihydroxy-8,18-dimethyl-14-oxapentacyclo[13.3.1.04,9.05,18.08,12]nonadeca-1(19),16-dien-13-yl]methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate](/img/structure/B566348.png)
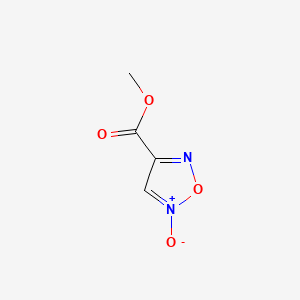
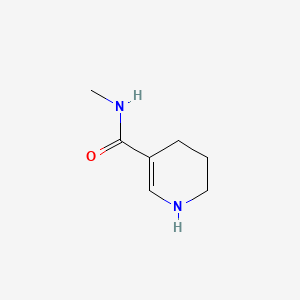
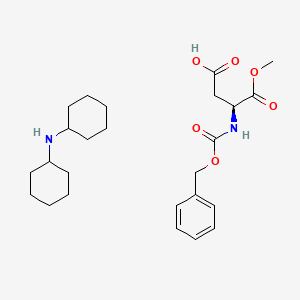
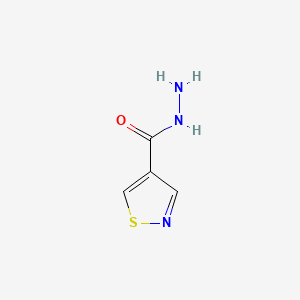
![6-[(Hydroxysulfanyl)carbonyl]pyridine-2-carboxylic acid](/img/structure/B566355.png)
![7-[(2,4-Dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid](/img/structure/B566356.png)
